7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
Overview
Description
7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position on the isoquinoline ring, along with a hydrochloride salt form. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride typically involves the following steps:
Condensation Reaction: 4-Acetamidobenzaldehyde is condensed with benzaldehyde under basic conditions to form 4-formylamino-α,β-unsaturated ketone.
Bromination: The resulting ketone compound is then reacted with 3-bromo-1-propene to yield 7-bromo-1,2,3,4-tetrahydroisoquinoline.
Formation of Hydrochloride Salt: The final step involves reacting the 7-bromo-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the bromine and methyl substituents.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar to the compound but without the methyl group at the 2nd position.
Uniqueness: 7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
7-bromo-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-12-5-4-8-2-3-10(11)6-9(8)7-12;/h2-3,6H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYZSZGQLKWZME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-86-4 | |
Record name | Isoquinoline, 7-bromo-1,2,3,4-tetrahydro-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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